molecular formula C8H9NO B13101428 (R)-8,8A-dihydroindolizin-3(7H)-one

(R)-8,8A-dihydroindolizin-3(7H)-one

Cat. No.: B13101428
M. Wt: 135.16 g/mol
InChI Key: MQMKHOKPJWNKJA-SSDOTTSWSA-N
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Description

®-8,8A-dihydroindolizin-3(7H)-one is a chiral compound belonging to the indolizidine family This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system The compound’s stereochemistry is defined by the ®-configuration, indicating the specific spatial arrangement of its atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-8,8A-dihydroindolizin-3(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of suitable precursors under acidic or basic conditions. For instance, starting from a pyridine derivative, the compound can be synthesized through a series of steps involving reduction, cyclization, and functional group transformations. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of ®-8,8A-dihydroindolizin-3(7H)-one may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of chiral catalysts and enantioselective synthesis techniques is crucial to obtain the ®-enantiomer in high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

®-8,8A-dihydroindolizin-3(7H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indolizidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups onto the indolizidine ring.

Scientific Research Applications

®-8,8A-dihydroindolizin-3(7H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-8,8A-dihydroindolizin-3(7H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Indolizidine Alkaloids: These compounds share a similar bicyclic structure but may differ in their functional groups and stereochemistry.

    Pyrrolizidine Alkaloids: These compounds have a similar nitrogen-containing bicyclic structure but differ in their ring fusion and functionalization.

Uniqueness

®-8,8A-dihydroindolizin-3(7H)-one is unique due to its specific ®-configuration and the presence of a ketone functional group at the 3-position. This configuration imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

(8aR)-8,8a-dihydro-7H-indolizin-3-one

InChI

InChI=1S/C8H9NO/c10-8-5-4-7-3-1-2-6-9(7)8/h2,4-7H,1,3H2/t7-/m1/s1

InChI Key

MQMKHOKPJWNKJA-SSDOTTSWSA-N

Isomeric SMILES

C1C[C@@H]2C=CC(=O)N2C=C1

Canonical SMILES

C1CC2C=CC(=O)N2C=C1

Origin of Product

United States

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